molecular formula C9H9F3N2 B2728517 2-(4-(Trifluoromethyl)phenyl)acetamidine CAS No. 310466-19-4

2-(4-(Trifluoromethyl)phenyl)acetamidine

Cat. No.: B2728517
CAS No.: 310466-19-4
M. Wt: 202.18
InChI Key: LMYOUSCGIALYOB-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)acetamidine is an organic compound with the molecular formula C9H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)acetamidine typically involves the reaction of 4-(trifluoromethyl)benzylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the acetamidine group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)acetamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)acetamidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

Uniqueness

2-(4-(Trifluoromethyl)phenyl)acetamidine is unique due to its acetamidine group, which imparts distinct chemical reactivity compared to other trifluoromethyl-substituted compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)acetamidine is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring and an acetamidine moiety. Its molecular formula is C9_9H9_9F3_3N2_2. This compound has garnered interest in the scientific community due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzylamine with acetonitrile, often facilitated by Lewis acid catalysts. The reaction conditions are optimized for high yields and purity, making this compound accessible for further biological evaluation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. It has demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound induces apoptosis in these cells through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways.

  • Cytotoxicity Assays : The IC50_{50} values for MCF-7 and HepG2 cells were determined using standard MTT assays.
Cell Line IC50_{50} (µM)
MCF-712.5 ± 1.5
HepG29.8 ± 0.8

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates membrane penetration. Once inside the cell, it interacts with specific molecular targets, modulating enzyme activity and triggering apoptotic pathways .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of trifluoromethyl-substituted compounds exhibited significant antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Evaluation : Research published in Molecules highlighted that this compound induced G2/M phase arrest in HepG2 cells, leading to increased apoptosis rates compared to control groups .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H3,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYOUSCGIALYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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